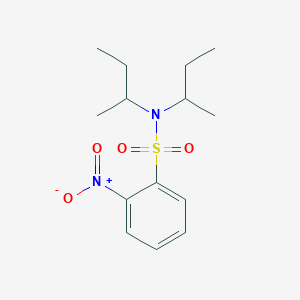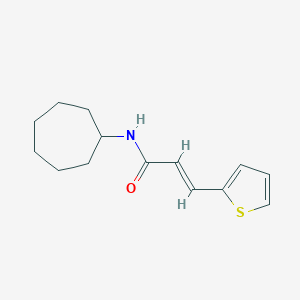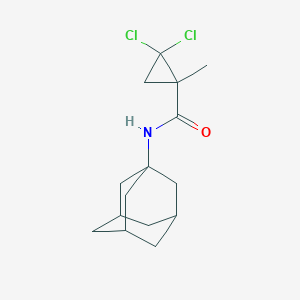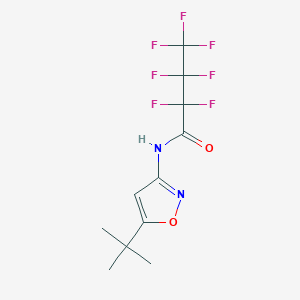![molecular formula C25H21N3OS B458489 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B458489.png)
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring, a pyrazoline ring, and various phenyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole typically involves the condensation of appropriate thiazole and pyrazoline precursors. One common method involves the reaction of 4-phenylthiazole-2-carbaldehyde with 4-methoxyphenylhydrazine and phenylhydrazine under acidic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrazoline rings .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-chlorophenyl)-2-pyrazoline
- 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-nitrophenyl)-2-pyrazoline
- 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-hydroxyphenyl)-2-pyrazoline
Uniqueness
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets .
Propiedades
Fórmula molecular |
C25H21N3OS |
|---|---|
Peso molecular |
411.5g/mol |
Nombre IUPAC |
2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C25H21N3OS/c1-29-21-14-12-20(13-15-21)24-16-22(18-8-4-2-5-9-18)27-28(24)25-26-23(17-30-25)19-10-6-3-7-11-19/h2-15,17,24H,16H2,1H3 |
Clave InChI |
GBYLVABADFVOHU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(6-{[(5-bromo-2-thienyl)carbonyl]amino}hexyl)-2-thiophenecarboxamide](/img/structure/B458406.png)
![N-[1-(1-adamantyl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B458408.png)



![5-chloro-N-(9-{[(5-chloro-2-thienyl)carbonyl]amino}nonyl)-2-thiophenecarboxamide](/img/structure/B458412.png)

![2,2,2-trifluoro-N-{9-[(trifluoroacetyl)amino]nonyl}acetamide](/img/structure/B458416.png)
![6-Tert-pentyl-2-[(trichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B458418.png)
![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B458419.png)

![4-Ethyl-2-[(2-ethylhexanoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B458425.png)

![3-(2-thienyl)-N-(9-{[3-(2-thienyl)acryloyl]amino}nonyl)acrylamide](/img/structure/B458429.png)
